N-(4-fluoro-2-methylphenyl)furan-2-carboxamide
Overview
Description
N-(4-fluoro-2-methylphenyl)furan-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring attached to a carboxamide group, with a 4-fluoro-2-methylphenyl substituent
Mechanism of Action
Target of Action
Furan carboxamides, a class of compounds to which this compound belongs, have been used as fungicides . They have also shown potential as antimycobacterial agents .
Mode of Action
A related compound, a resveratrol analogue, has been shown to cause cytotoxicity in colorectal cancer cells through several apoptotic events, including the activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .
Biochemical Pathways
The related resveratrol analogue mentioned earlier has been shown to cause cell cycle arrest through the up-regulation of p53 and p21 . This suggests that N-(4-fluoro-2-methylphenyl)furan-2-carboxamide might also interact with similar pathways.
Result of Action
The related resveratrol analogue has been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-fluoro-2-methylphenyl)furan-2-carboxamide typically begins with 4-fluoro-2-methylaniline and furan-2-carboxylic acid.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluoro-2-methylphenyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho and para to the fluoro substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
- The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated products, as well as oxidized or reduced forms.
Scientific Research Applications
Chemistry:
- N-(4-fluoro-2-methylphenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine:
- This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its furan ring and carboxamide group are known to impart biological activity, making it a candidate for antimicrobial, anti-inflammatory, and anticancer research .
Industry:
- In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-chlorophenyl)furan-2-carboxamide
- N-(4-methylphenyl)furan-2-carboxamide
Comparison:
- Compared to its analogs, N-(4-fluoro-2-methylphenyl)furan-2-carboxamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTUQIKVKKZMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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